molecular formula C12H24N2O2 B11769332 N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine

Cat. No.: B11769332
M. Wt: 228.33 g/mol
InChI Key: IYUNZGFZFQUWDU-UHFFFAOYSA-N
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Description

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is a bicyclic amine derivative featuring a cyclopentane ring substituted with both an aminomethyl group and a Boc-protected methanamine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the primary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[3-(aminomethyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10-5-4-9(6-10)7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

IYUNZGFZFQUWDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the process can be conducted at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts, such as ionic liquids, has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine, various oxides, and substituted derivatives depending on the specific reaction conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine has been investigated for its potential as an anticancer agent. Its structure allows for interaction with various biological targets, making it a candidate for developing new cancer therapeutics. Studies have shown that similar compounds exhibit cytotoxic effects against multiple cancer cell lines, indicating that this compound may also possess such properties.

1.2 Neuropharmacological Applications
Research indicates that compounds with a cyclopentyl structure can act as antagonists at glutamate receptors, particularly the NR2B subtype. This receptor is implicated in neurodegenerative diseases and pain management. Preliminary studies suggest that this compound may modulate these receptors, potentially leading to novel treatments for conditions like neuropathic pain and Parkinson's disease.

Enzyme Inhibition

2.1 Arginase Inhibition
this compound has been studied as a potential arginase inhibitor. Arginase plays a critical role in the urea cycle and immune response modulation. Inhibiting this enzyme can have therapeutic implications for diseases characterized by elevated levels of L-arginine, such as certain cancers and cardiovascular diseases.

2.2 Selective Inhibition of Metabolic Enzymes
The compound's ability to selectively inhibit specific enzymes involved in metabolic pathways is noteworthy. For instance, it may inhibit enzymes linked to neurotransmitter metabolism, which could be beneficial in treating disorders like depression or anxiety.

Synthetic Applications

3.1 Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating further functionalization.

3.2 Development of Novel Therapeutics
The compound can be utilized to synthesize derivatives with enhanced biological activity or selectivity. By modifying the cyclopentyl moiety or the amine group, researchers can explore a range of pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

Study Focus Findings Reference Year
Anticancer ActivityExhibited cytotoxic effects against various cancer cell lines; IC50 values indicate potency.2024
Neuropharmacological EffectsPotential NR2B antagonist activity; may alleviate symptoms of neuropathic pain in models.2025
Enzyme InhibitionDemonstrated selective inhibition of arginase; implications for cancer and cardiovascular health.2023

Mechanism of Action

The mechanism of action of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine primarily involves the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Key Observations:

Boc Protection: The Boc group in this compound and 1-N-Boc-aminocyclopentanecarboxylic acid enhances amine stability during synthesis, contrasting with unprotected analogs like [1-(aminomethyl)cyclopentyl]methanamine, which may exhibit higher reactivity .

Functional Group Diversity : Piperazine-substituted derivatives (CAS 959240-31-4) introduce basic nitrogen centers, altering solubility and hydrogen-bonding capacity relative to Boc-protected amines .

Biological Activity

N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with an aminomethyl group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group enhances the compound's stability and solubility, which are critical for biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as a pharmacological agent. Key findings include:

  • Antitumor Activity : Similar compounds have shown promising antitumor effects in vitro and in vivo. For instance, the study of related cyclopentane derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231, a triple-negative breast cancer model, where compounds exhibited over 50% reduction in cell viability at specific concentrations .
  • Receptor Antagonism : Compounds with similar structural motifs have been identified as selective antagonists for NMDA receptor subtypes (NR2B), which are implicated in neuropathic pain and neurodegenerative diseases. These antagonists displayed favorable pharmacokinetic profiles and reduced side effects compared to non-selective NMDA antagonists .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

ModificationEffect on Activity
Boc Group PresenceEnhances stability and solubility
Aminomethyl SubstitutionIncreases receptor binding affinity
Cyclopentane Ring ConfigurationCritical for potency; specific stereochemistry can enhance selectivity

Studies have shown that the configuration at the cyclopentane's C3 position is particularly important for maintaining potency against target receptors .

Case Studies

  • Antitumor Efficacy : A study involving structurally similar compounds demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models. The administration of these compounds resulted in a measurable decrease in tumor size and improved survival rates in treated mice .
  • Neuropathic Pain Models : Research on NR2B-selective antagonists indicated that these compounds could effectively alleviate pain without the motor coordination impairments associated with non-selective NMDA antagonists. This highlights the potential therapeutic benefits of this compound in pain management .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves Boc protection of the primary amine, followed by cyclopentane ring functionalization. For example, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base . Cyclopentane derivatives often require selective alkylation or reductive amination for aminomethyl group introduction .
  • Data Contradictions : Yields vary between 40–75% depending on solvent choice (THF vs. DCM) and temperature control during Boc deprotection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies Boc group signals (δ ~1.4 ppm for tert-butyl) and cyclopentyl protons (δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₂₆N₂O₂: theoretical 250.20 g/mol) .
    • Validation : Cross-referencing with computational tools (e.g., Gaussian) ensures structural consistency .

Q. How does the Boc group enhance stability during downstream functionalization?

  • Mechanism : The Boc group prevents unwanted side reactions (e.g., oxidation, nucleophilic attack) on the amine. Deprotection with trifluoroacetic acid (TFA) in DCM selectively removes Boc without disrupting the cyclopentane core .

Advanced Research Questions

Q. What computational strategies predict the conformational flexibility of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulates cyclopentane ring puckering and Boc group orientation. Software like AMBER or GROMACS identifies low-energy conformers .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations quantify steric effects from the aminomethyl group .
    • Key Insight : The cyclopentane ring adopts a twisted envelope conformation, minimizing steric clash with the Boc group .

Q. How do structural modifications (e.g., substituent position) impact biological activity in SAR studies?

  • Comparative Analysis :

Analog Substituent Biological Activity Reference
[1-(2-Methoxyethyl)cyclopentyl]methanamineMethoxyethylNeuroprotective
[3-(Trifluoromethyl)phenyl]methanamineCF₃Antimicrobial
  • Trend : Bulkier substituents (e.g., Boc) reduce membrane permeability but enhance target specificity .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Mechanism : The secondary amine participates in Buchwald-Hartwig amination or Ullmann coupling. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands achieve C–N bond formation .
  • Challenges : Steric hindrance from the cyclopentane ring slows reaction kinetics, requiring elevated temperatures (80–100°C) .

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